
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals and biologically active compounds . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of a furan ring, a five-membered aromatic ring with an oxygen atom, is also noted .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide, thiophene, and furan groups would significantly influence its structure. These groups are likely to participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in various reactions, such as hydrolysis or reduction. The thiophene and furan rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents. The aromatic thiophene and furan rings might contribute to its stability and rigidity .Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactivity
The synthesis of N-monosubstituted thioamides from carboxylic acid chlorides and primary amines introduces a method potentially applicable to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide, showcasing its versatility in creating compounds with varied functionalities (Debruin & Boros, 1990).
Antimicrobial Activity
N-Alkoxyphenylhydroxynaphthalenecarboxamides and their isomers demonstrated antimycobacterial activity against Mycobacterium tuberculosis, suggesting that structurally similar compounds like this compound might possess similar biological activities (Goněc et al., 2016).
Antinociceptive Properties
Synthesis and evaluation of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides for antinociceptive activity indicate potential applications in pain management (Shipilovskikh et al., 2020).
Immunomodulatory Activity
Research on novel immunosuppressive butenamides involving thiophene derivatives highlights the potential for this compound in developing immunosuppressive therapies (Axton et al., 1992).
Material Science and Photophysical Studies
Studies on the synthesis, crystal structure, and photophysical properties of thiophene derivatives provide insights into the potential use of this compound in material science, especially in the development of new organic semiconductors and photovoltaic materials (Prabhuswamy et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-9-7-11(10(2)18-9)13(16)15-8-14(3,17)12-5-4-6-19-12/h4-7,17H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSZBUILEMFJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

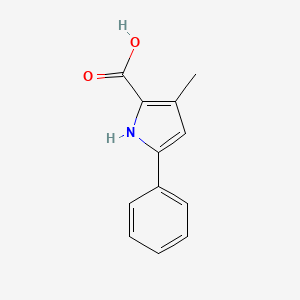
![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)
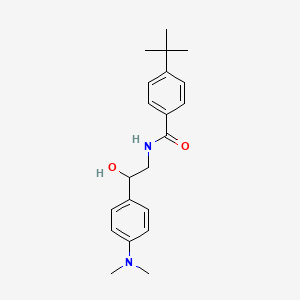
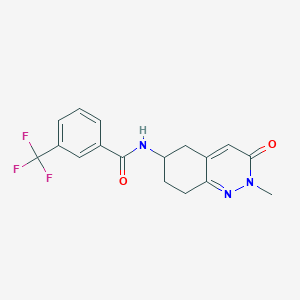

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)
![N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920726.png)


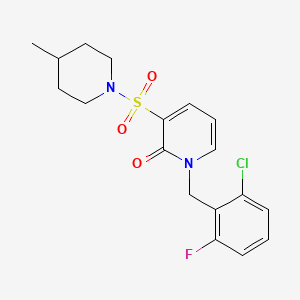
![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)
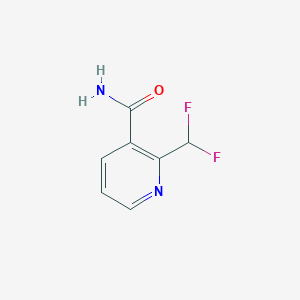
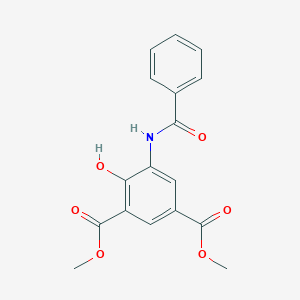
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)